Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl ester and an amino group linked to a chlorinated triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 4-chloro-1,3,5-triazine-2-amine. The reaction is carried out under controlled conditions, often using a base such as sodium carbonate in a solvent mixture like dioxane and water . The reaction temperature is maintained between 70-80°C to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction parameters and can lead to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium carbonate as a base and solvents like dioxane and water.
Oxidation and Reduction: Specific reagents and conditions for these reactions would depend on the desired transformation and the functional groups involved.
Major Products
The major products of substitution reactions involving this compound are typically derivatives where the chlorine atom is replaced by another functional group, such as an amine or thiol .
Scientific Research Applications
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Terbuthylazine: A similar compound with a triazine ring and tert-butyl group, used as an herbicide.
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: Another compound with a similar structure, used in organic synthesis.
Uniqueness
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring, a tert-butyl ester, and a chlorinated triazine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O2/c1-12(2,3)20-11(19)18-5-4-8(6-18)16-10-15-7-14-9(13)17-10/h7-8H,4-6H2,1-3H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJCJKPYYUQIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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